molecular formula C13H16O4 B13533507 3-(tert-Butoxycarbonyl)-4-methylbenzoic acid CAS No. 1202551-77-6

3-(tert-Butoxycarbonyl)-4-methylbenzoic acid

Cat. No.: B13533507
CAS No.: 1202551-77-6
M. Wt: 236.26 g/mol
InChI Key: XTXGRXOLZQCTJY-UHFFFAOYSA-N
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Description

3-[(tert-butoxy)carbonyl]-4-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a benzoic acid derivative. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-butoxy)carbonyl]-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Another method involves the use of 4-dimethylaminopyridine (DMAP) as a catalyst in acetonitrile (MeCN) solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-[(tert-butoxy)carbonyl]-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(tert-butoxy)carbonyl]-4-methylbenzoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: In the synthesis of biologically active molecules and drug development.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-[(tert-butoxy)carbonyl]-4-methylbenzoic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The protected amine can then undergo various chemical reactions without interference. The Boc group is removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(tert-butoxy)carbonyl]-4-methylbenzoic acid is unique due to its specific structure, which combines the Boc protecting group with a methyl-substituted benzoic acid. This combination provides distinct reactivity and stability characteristics, making it particularly useful in specific synthetic applications .

Properties

CAS No.

1202551-77-6

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid

InChI

InChI=1S/C13H16O4/c1-8-5-6-9(11(14)15)7-10(8)12(16)17-13(2,3)4/h5-7H,1-4H3,(H,14,15)

InChI Key

XTXGRXOLZQCTJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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